1-(2,4,5-Trimethoxyphenyl)-2-nitropropene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene,1,2,4-trimethoxy-5-(2-nitro-1-propen-1-yl)- is an organic compound characterized by the presence of three methoxy groups and a nitro-substituted propenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene,1,2,4-trimethoxy-5-(2-nitro-1-propen-1-yl)- typically involves the nitration of a precursor compound, followed by the introduction of methoxy groups. One common method includes the nitration of 1,2,4-trimethoxybenzene using a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting nitro compound is then subjected to a propenylation reaction using a suitable alkylating agent under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Benzene,1,2,4-trimethoxy-5-(2-nitro-1-propen-1-yl)- can undergo oxidation reactions, particularly at the propenyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzene,1,2,4-trimethoxy-5-(2-nitro-1-propen-1-yl)- has been studied for its potential neuroprotective properties. Research has shown that it can inhibit apoptosis, inflammation, and oxidative stress, making it a promising candidate for the treatment of neurodegenerative diseases such as intracerebral hemorrhage . Additionally, its unique chemical structure allows for its use in the synthesis of complex organic molecules, making it valuable in medicinal chemistry and materials science .
Mechanism of Action
The neuroprotective effects of Benzene,1,2,4-trimethoxy-5-(2-nitro-1-propen-1-yl)- are believed to be mediated through its interaction with sodium ion channels and GABAA receptors. By inhibiting sodium ion channels, the compound reduces neuronal excitability and prevents excitotoxicity. Activation of GABAA receptors enhances inhibitory neurotransmission, further protecting neurons from damage .
Comparison with Similar Compounds
Benzene,1,2,4-trimethoxy-5-(2-methyl-1-propen-1-yl)-: This compound shares a similar structure but with a methyl group instead of a nitro group.
1,2,4-trimethoxybenzene: Lacks the propenyl and nitro groups, making it less reactive and with different applications in organic synthesis.
Uniqueness: Benzene,1,2,4-trimethoxy-5-(2-nitro-1-propen-1-yl)- is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate ion channels and receptors makes it a valuable compound for neuroprotective research .
Properties
Molecular Formula |
C12H15NO5 |
---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
1,2,4-trimethoxy-5-[(E)-2-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C12H15NO5/c1-8(13(14)15)5-9-6-11(17-3)12(18-4)7-10(9)16-2/h5-7H,1-4H3/b8-5+ |
InChI Key |
YJLWVSYNZFMHTK-VMPITWQZSA-N |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C=C1OC)OC)OC)/[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1OC)OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.